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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615

For researchers, scientists, and drug development professionals, the quest for novel antifungal
agents is a critical endeavor. Pyridazine derivatives have emerged as a promising class of
compounds exhibiting significant antifungal activity. This guide provides a comparative analysis
of the antifungal performance of various pyridazine derivatives, supported by experimental
data, detailed methodologies, and insights into their mechanisms of action.

This publication synthesizes data from multiple studies to offer a comprehensive overview of
the structure-activity relationships and antifungal efficacy of this important heterocyclic scaffold.

Comparative Antifungal Activity of Pyridazine
Derivatives

The antifungal efficacy of pyridazine derivatives is typically evaluated by determining their
Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents
visible growth of a microorganism. The following tables summarize the MIC values of
representative pyridazine derivatives against various fungal pathogens, offering a clear
comparison of their potency.
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o . Reference
Derivative Fungal Strain MIC (pg/mL) MIC (pg/mL)
Compound

Imidazol[1,2-

b]pyridazine

Series
Alternaria

Compound 4a 3.13 Hymexazol 80.0
alternata
Pyricularia

Compound 4c 1.56 Hymexazol 40.0
oryzae

Compound 4d Cornu curvalaria  0.78 Hymexazol 20.0
Alternaria

Compound 4l ) 6.25 Hymexazol >100
brassicae

Compound 4r Fusarium solani 12.5 Hymexazol >100

Pyrazolo[3,4-

C]pyridazine

Series

Compound 4c¢ Candida albicans 125 Fluconazole 62.5

Compound 4d Candida albicans 125 Fluconazole 62.5

Pyridazin-3(2H)-

one Series

Compound 8g Candida albicans 16 - -

Compound 8a Candida albicans 32 - -

Compound 8j Candida albicans 32 - -

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Pyridazine
Derivatives.[1][2]

Insights into the Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_5ca1d78362173.pdf
https://www.researchgate.net/publication/340407678_Antimicrobial_Pyridazines_Synthesis_Characterization_Cytotoxicity_Substrate_Promiscuity_and_Molecular_Docking
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Current research suggests that many pyridazine derivatives exert their antifungal effects
through mechanisms similar to those of widely used azole antifungals. The primary target is
often the fungal cytochrome P450 enzyme, lanosterol 14a-demethylase (CYP51), which is a
critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of
the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell
death.

Molecular docking studies have further supported this hypothesis, showing that pyridazine
derivatives can fit into the active site of lanosterol 14a-demethylase, indicating a potential for
inhibition.

Another potential target for some pyridazine derivatives is succinate dehydrogenase (SDH), a
key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Inhibition of SDH disrupts cellular respiration and energy production in fungi.

Below is a diagram illustrating the ergosterol biosynthesis pathway, a key target for many
pyridazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unlocking Antifungal Potential: A Comparative Analysis
of Pyridazine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074615#comparative-study-of-antifungal-activity-in-
pyridazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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